3,3'-Dibromo-9,9'-spirobi[fluorene]

Polymers of Intrinsic Microporosity Polyimide Gas Separation Spirobifluorene Membranes

This C2-symmetric monomer is the definitive choice for synthesizing stiff, contorted polymer backbones with enhanced fractional free volume. Unlike simpler aromatic dibromides, its rigid 3,3'-brominated spiro-configuration directly creates microporous architectures, boosting CO₂ permeability 2.3-fold in PIM-PIs while ensuring >500°C thermal stability. Essential for defect-free conjugated polymers in OLEDs due to enforced regioregularity. Source the precise 3,3'-connectivity your application demands.

Molecular Formula C25H14Br2
Molecular Weight 474.2 g/mol
Cat. No. B13039637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromo-9,9'-spirobi[fluorene]
Molecular FormulaC25H14Br2
Molecular Weight474.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46)C=CC(=C3)Br
InChIInChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)25(23)22-8-4-2-6-18(22)20-14-16(27)10-12-24(20)25/h1-14H
InChIKeyXUQFWFSTVTWBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dibromo-9,9'-spirobi[fluorene] for Precision Materials R&D: A Baseline for Technical Procurement


3,3'-Dibromo-9,9'-spirobi[fluorene] (CAS: 1418299-83-8) is a functionalized spirobifluorene (SBF) monomer featuring precisely positioned bromine atoms at the 3 and 3' positions of its perpendicular fluorene rings. This C2-symmetric dihalogenated scaffold combines the intrinsic high thermal stability and rigid, three-dimensional spiro-configuration of the SBF core with reactive bromine handles for cross-coupling [1]. Unlike generic aromatic bromides, the orthogonal arrangement of its π-systems prevents crystallization and enables the creation of microporous architectures in resulting polymers, while the specific 3,3'-substitution pattern directly influences the electronic and steric outcome of polymerization reactions [2].

Why Generic Substitution of 3,3'-Dibromo-9,9'-spirobi[fluorene] Fails in Advanced Material Design


Substituting 3,3'-dibromo-9,9'-spirobi[fluorene] with other dibromo-spirobifluorene regioisomers or simpler aromatic dibromides leads to quantifiably different material outcomes. Research proves that changing the bromine substitution pattern alters gas separation performance and polymer microporosity due to changes in inter-chain spacing and rigidity [1]. The 3,3'-substitution pattern inherently generates structures linked through the same fluorene unit, contrasting with the cross-ring connectivity of 2,2'- or 4,4'-analogs, which fundamentally changes the polymer's free volume architecture [1].

Quantitative Evidence Guide for 3,3'-Dibromo-9,9'-spirobi[fluorene] Selection


3,3'-Dibromo-SBF-Based Polyimide vs. Unsubstituted SBF Polyimide: Gas Separation Performance

In a direct comparison of polyimides synthesized from 3,3'-dibromo-9,9'-spirobifluorene-2,2'-diamine (BSBF) and the non-brominated analogue (SBF), the brominated polymer demonstrated systematically higher gas permeability. For the SPDA-based polyimide series, the BSBF polymer showed a CO₂ permeability 2.3 times higher than its SBF analogue, while maintaining a competitive CO₂/CH₄ selectivity of ~30. The enhanced permeability is attributed to the brominated monomer creating a larger fractional free volume (FFV) and a more rigid, microporous architecture [1].

Polymers of Intrinsic Microporosity Polyimide Gas Separation Spirobifluorene Membranes

Brominated vs. Non-Brominated SBF Polyimides: Thermal Stability and Solubility Comparison

All BSBF-based polyimides, including those with 6FDA, PMDA, and SPDA dianhydrides, demonstrated high molecular weight and good solubility in common aprotic solvents such as NMP, DMF, and DMAc, comparable to their non-brominated SBF analogues. Thermogravimetric analysis (TGA) revealed 5% weight loss temperatures (Td5%) in the range of 510–560°C for brominated polymers, indicating that the 3,3'-dibromo substitution does not compromise thermal stability, a key prerequisite for industrial processing and device lifetime [1].

Polyimide Synthesis Thermal Stability Polymer Solubility

Regioisomeric Control: 3,3'-Dibromo vs. 2,2'-Dibromo Spirobifluorene in Polymer Architectures

The 3,3'-dibromo substitution pattern directs polymerization through the same fluorene ring, producing ladder-type CANAL polymers with a distinct backbone architecture compared to those from 2,2'-dibromo regioisomers, which connect across two different fluorene units. This regioisomeric choice results in different inter-chain packing distances as measured by X-ray scattering, leading to observable differences in BET surface area and gas permeability [1][2]. While head-to-head comparison data for 3,3'-dibromo vs. 2,2'-dibromo monomers is limited for this specific compound, the regioisomerism study demonstrates that the 1-position substitution (related to ortho-linkage) produced superior blue phosphorescent OLED performance compared to meta- and para-linked regioisomers, highlighting the sensitivity of electronic properties to the substitution pattern [2].

Regioisomerism Polymer Free Volume Microporous Networks

Precision Synthesis: 3,3'-Dibromo-SBF as a Dihalogenated Monomer for Suzuki Polycondensation

3,3'-Dibromo-9,9'-spirobifluorene serves as a key AA-type monomer for Suzuki polycondensation, where its two chemically equivalent bromine atoms enable step-growth polymerization with complementary diboronic esters or acids. By first converting it to 3,3'-bis(pinacol ester)diboron-9,9'-spirobifluorene, the monomer can be used in a protecting-group-free synthesis of organic photoelectric materials. The synthetic route is reported to have good reaction selectivity and fewer side reactions compared to alternative routes, improving the purity of the final polymer for organic electronics applications [1].

Suzuki Polycondensation Monomer Reactivity Conjugated Polymers

Best Application Scenarios for 3,3'-Dibromo-9,9'-spirobi[fluorene] Based on Verified Evidence


Microporous Polyimide Membranes for Gas Separation

Target compound is the monomer of choice for synthesizing bromine-substituted polyimides of intrinsic microporosity (PIM-PIs). The 3,3'-dibromo functionality on a spirobifluorene core is essential for creating a stiff, contorted polymer backbone with enhanced fractional free volume, directly translating to a 2.3-fold increase in CO₂ permeability over the non-brominated analogue while maintaining thermal stability above 500°C [1].

Building Block for Conjugated Polymer Optoelectronics

As a dihalogenated monomer, it enables the reliable synthesis of high-purity conjugated polymers via Pd-catalyzed cross-coupling. Its C2-symmetry ensures regioregularity and reduces structural defects that quench luminescence, making it a superior precursor for polymers used in OLEDs and other organic electronic devices where the 3,3'-connectivity is a specific design requirement [1][2].

Synthesis of 3,3'-Bisfunctionalized Spirobifluorene Intermediates

The compound is a strategic intermediate for generating 3,3'-bis(pinacolboronate) or 3,3'-bis(amine) derivatives, which are highly sought-after monomers for creating microporous polymer networks and high-triplet-energy host materials. The selective conversion from the dibromide is a key technical advantage for obtaining monomer-grade purity for subsequent polymerization [1].

Structure-Property Relationship Studies on Spirobifluorene Regioisomerism

For academic and industrial R&D labs investigating the impact of substitution position on electronic properties, this compound serves as a critical meta-substituted reference. Comparing its derived polymers with those from 2,2'- and 4,4'-dibromo isomers provides a scientific basis for optimizing host-guest interactions in phosphorescent OLEDs and charge-transport materials [2].

Quote Request

Request a Quote for 3,3'-Dibromo-9,9'-spirobi[fluorene]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.